

Molecular formula and weight of 3,5-Dimethyl-2cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-2-cyclohexen-1-one

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Technical Guide: 3,5-Dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3,5-Dimethyl-2-cyclohexen-1-one** (CAS No: 1123-09-7), a valuable intermediate in organic synthesis.

Core Properties and Identification

3,5-Dimethyl-2-cyclohexen-1-one is a cyclic ketone with the molecular formula $C_8H_{12}O.[1][2]$ [3][4] It is recognized as a useful biochemical and a versatile starting material for the synthesis of various organic compounds.[2][4]

Physicochemical Data

The key quantitative properties of **3,5-Dimethyl-2-cyclohexen-1-one** are summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O	[1][2][5]
Molecular Weight	124.18 g/mol	[1][2][5]
CAS Number	1123-09-7	[1][2]
Appearance	Liquid	
Boiling Point	211-212 °C	[5]
Density	0.881 g/mL at 25 °C	[5]
Refractive Index (n20/D)	1.483	[5]
Flash Point	79 °C (174.2 °F) - closed cup	[6]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **3,5-Dimethyl-2-cyclohexen-1-one**. Available spectral information includes:

- ¹H NMR and ¹³C NMR: Detailed NMR spectra are available for structural elucidation.[4][7]
- Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining its molecular weight and fragmentation pattern.[8]
- Infrared (IR) Spectroscopy: IR spectra, including FTIR and ATR-IR, are available, providing information about the functional groups present in the molecule.[1]

Synthesis and Experimental Protocols

The synthesis of **3,5-Dimethyl-2-cyclohexen-1-one** can be achieved through the cyclization of a diketone precursor. A detailed experimental protocol is provided below.

Preparation from Diethyl 2,4-diacetyl-3-methylpentanedioate

Foundational & Exploratory





This protocol outlines the synthesis via acid-catalyzed intramolecular condensation followed by hydrolysis and decarboxylation.

Materials:

- Diethyl 2,4-diacetyl-3-methylpentanedioate
- Concentrated Sulfuric Acid
- Water
- Unglazed porcelain pieces
- Anhydrous Potassium Carbonate
- Calcium Chloride

Procedure:

- A mixture of 400 g of water and 100 g of concentrated sulfuric acid is prepared in a roundbottom flask fitted with a reflux condenser.[9]
- Diethyl 2,4-diacetyl-3-methylpentanedioate is liquefied by heating in a water bath and poured into the acid mixture. A few pieces of unglazed porcelain are added to ensure smooth boiling.
 [9]
- The reaction mixture is heated to a lively boil on a wire gauze. After approximately seven hours of heating, the reflux condenser is replaced with a standard condenser.[9]
- Steam is passed into the mixture, and about 100 mL of distillate is collected. This process of refluxing for seven hours followed by steam distillation of 100 mL is repeated on two subsequent days.[9]
- The steam distillation is continued until only a minute quantity of oil separates from a test portion of the distillate when saturated with solid potassium carbonate.[9]
- The collected distillates are combined, and solid anhydrous potassium carbonate is added until the solution is saturated. A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one





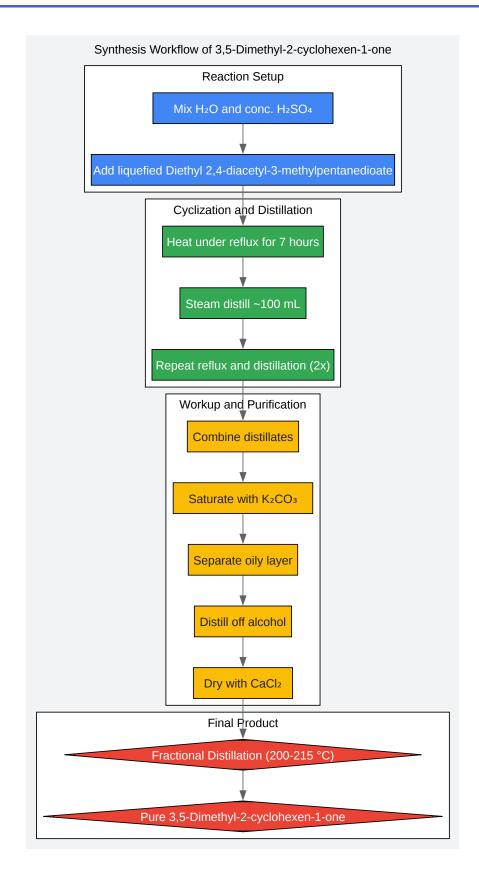


and alcohol separates.[9]

- The oily layer is separated using a dropping funnel, and the alcohol is removed by distillation.[9]
- The residue is dried over calcium chloride and then purified by fractional distillation. The fraction boiling between 200-215 °C is collected, yielding the pure product.[9]

The workflow for this synthesis is illustrated in the diagram below.





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Synthesis Workflow



Applications in Research and Drug Development

3,5-Dimethyl-2-cyclohexen-1-one serves as a key building block in organic chemistry. Its α,β -unsaturated ketone moiety is reactive and allows for a variety of chemical transformations.

- Precursor for Complex Molecules: It is a precursor to configurationally locked polyene chromophores, which have applications in materials science and nonlinear optics.[2][10]
- Building Block for Bioactive Scaffolds: The cyclohexenone core is a structural motif found in numerous bioactive natural products and synthetic compounds.[11] Derivatives of cyclohexenone have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct applications of 3,5-Dimethyl-2-cyclohexen-1-one in drug development are not extensively documented, its role as a starting material for more complex, biologically active molecules is significant.
- Robinson Annulation: As a substituted cyclohexenone, it is a product type that can be formed via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create six-membered rings.[12][13] This reaction is fundamental in the synthesis of steroids, terpenes, and alkaloids.[12] The synthesis of the hormone estrone, for example, utilizes a Robinson annulation step.[14]

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- To cite this document: BenchChem. [Molecular formula and weight of 3,5-Dimethyl-2-cyclohexen-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073173#molecular-formula-and-weight-of-3-5-dimethyl-2-cyclohexen-1-one]

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